(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with diverse pharmacological properties. Its structure features:
- A fused thiazolo-pyrimidine core with a 3-oxo group.
- A (5-methylfuran-2-yl)methylene substituent at position 2.
- A 4-(dimethylamino)phenyl group at position 3.
- An ethyl carboxylate ester at position 4.
The (E)-configuration of the exocyclic double bond (2-((5-methylfuran-2-yl)methylene)) is critical for maintaining planarity and π-π stacking interactions, as observed in analogous compounds .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-6-30-23(29)20-15(3)25-24-27(21(20)16-8-10-17(11-9-16)26(4)5)22(28)19(32-24)13-18-12-7-14(2)31-18/h7-13,21H,6H2,1-5H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRPWAJCAQHJGM-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic derivative of thiazolo-pyrimidine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure with various substituents that may influence its biological properties. The presence of a dimethylamino group and a furan moiety is particularly noteworthy as these groups are often associated with enhanced biological activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, similar compounds have shown inhibitory effects on PI3K and HDAC enzymes, which play critical roles in cell signaling and gene expression regulation in cancer cells .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms, although specific pathways for this compound remain to be elucidated.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the compound's efficacy against acute myeloid leukemia (AML) cells demonstrated significant necrotic effects in mutant and FLT3-resistant AML cell lines. The lead compound showed no cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .
Case Study 2: Pharmacokinetics
Research on pharmacokinetics revealed that the compound exhibits good absorption and distribution properties when administered intraperitoneally in murine models. This suggests potential for further development as a therapeutic agent with manageable pharmacological profiles .
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of thiazolo-pyrimidine derivatives. For example, the introduction of various substituents at the 4-position of the phenyl ring has been linked to increased potency against specific targets such as PI3K and HDAC enzymes .
Moreover, studies indicate that compounds with similar structures can effectively modulate signaling pathways involved in cancer progression, further supporting the potential application of this compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Electronic Effects: The dimethylamino group in the target compound increases electron density at the phenyl ring, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., bromo, chloro) in analogs . The 5-methylfuran substituent introduces steric hindrance but improves π-stacking interactions due to its planar structure, similar to trimethoxybenzylidene in .
Crystallographic Behavior :
- Analogous compounds (e.g., ) exhibit puckered thiazolo-pyrimidine rings (flattened boat conformation) and dihedral angles >80° between fused rings. Hydrogen bonding (C–H···O) stabilizes crystal packing .
Biological Implications: Compounds with electron-rich aromatic substituents (e.g., methoxy, dimethylamino) show enhanced binding to biological targets, such as enzymes or receptors, compared to halogenated analogs . The furan moiety may confer antioxidant or anti-inflammatory activity, as seen in phenylpropenoid derivatives from Populus species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
